6-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine
Description
6-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a trifluoroethoxy substituent at the 6-position and an amine group at the 2-position. Benzothiazole scaffolds are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects . The trifluoroethoxy group enhances lipophilicity and metabolic stability, which are critical for drug design .
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2OS/c10-9(11,12)4-15-5-1-2-6-7(3-5)16-8(13)14-6/h1-3H,4H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUASPYTYDDWIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(F)(F)F)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131395-08-9 | |
| Record name | 6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminobenzothiazole with 2,2,2-trifluoroethanol in the presence of a suitable catalyst and under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole core and amino group can undergo oxidation under controlled conditions:
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Sulfur Oxidation : The thiazole sulfur atom is susceptible to oxidation by agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), forming sulfoxide or sulfone derivatives.
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Aromatic Ring Oxidation : Strong oxidizing agents (e.g., KMnO₄) may oxidize the benzene ring, though the trifluoroethoxy group’s electron-withdrawing effect typically stabilizes the ring against such reactions .
Example Conditions
| Reaction Target | Reagent | Conditions | Product |
|---|---|---|---|
| Thiazole sulfur | H₂O₂ (30%) | RT, 12–24 h, acidic pH | Sulfoxide derivative |
| Benzene ring | KMnO₄ | Heat, acidic aqueous media | Hydroxylated or quinone products |
Reduction Reactions
The amino group and trifluoroethoxy substituent influence reduction pathways:
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Nitro Group Reduction : If present in precursor compounds, nitro groups are reduced to amines using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄).
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Thiazole Ring Reduction : Lithium aluminum hydride (LiAlH₄) can reduce the thiazole ring to a dihydrobenzothiazole, though this is less common due to steric hindrance from the trifluoroethoxy group .
Substitution Reactions
The amino group at position 2 participates in nucleophilic substitution and acylation:
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N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., NaH or Et₃N) to form N-alkyl or N-acyl derivatives.
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Electrophilic Aromatic Substitution (EAS) : The trifluoroethoxy group directs EAS to positions 4 and 7 of the benzene ring. Halogenation (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) occurs regioselectively .
Substitution Reaction Table
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| N-Acylation | Acetyl chloride | Pyridine, 0°C → RT | 2-Acetamido derivative |
| Bromination | Br₂, FeBr₃ | CH₂Cl₂, 25°C, 2 h | 4-Bromo-substituted product |
Cyclization and Cross-Coupling
The compound serves as a precursor in heterocyclic synthesis:
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Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides forms biaryl amines, leveraging the amino group’s reactivity .
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Intramolecular Cyclization : Under basic conditions, the amino group can cyclize with adjacent electrophilic groups to form fused heterocycles .
Mechanistic Insights
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Radical Pathways : Visible-light-induced reactions generate sulfur-centered radicals, enabling C–H functionalization .
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Acid/Base-Mediated Rearrangements : Protonation of the thiazole nitrogen enhances electrophilicity, facilitating nucleophilic attacks at position 2.
Stability and Reactivity Considerations
Scientific Research Applications
Biological Activities
6-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine has demonstrated diverse biological activities:
- Neurotransmission Modulation : Research indicates that this compound may antagonize excitatory amino acid neurotransmission. It has been shown to affect cyclic guanosine monophosphate levels in the cerebellum and acetylcholine release in the striatum and olfactory tubercles . This suggests potential applications in treating neurological disorders.
- Anticonvulsant Properties : The compound's ability to modulate neurotransmission may provide therapeutic benefits in anticonvulsant applications. Studies have indicated its effectiveness in reducing seizure activity through neurotransmitter modulation .
Therapeutic Potential
The unique structure of this compound positions it as a candidate for various therapeutic applications:
- Neurological Disorders : Due to its effects on neurotransmitter systems, it may be beneficial in conditions such as epilepsy or other seizure-related disorders.
- Cognitive Enhancement : Given its interaction with histamine receptors involved in cognitive processes, there is potential for developing treatments aimed at memory enhancement or cognitive dysfunction .
- Cancer Research : Compounds with benzothiazole structures are often explored for anticancer properties. The reactivity and binding affinity of this compound with specific cancer cell lines could be investigated further.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine | Contains trifluoromethyl instead of trifluoroethoxy | May exhibit different biological activities |
| 5-(Trifluoromethyl)-1,3-benzothiazol-2-amine | Substituted at position 5 | Potentially different reactivity profiles |
| 4-Amino-1,3-benzothiazole | Lacks fluorinated substituents | Simpler structure; often used as a building block |
This table illustrates how variations in substituents can influence biological activity and chemical behavior.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 6-position substituent significantly influences the compound’s properties. Key analogs include:
*Predicted using substituent contribution models.
Key Observations :
Inferences :
- However, specific studies are lacking .
- Antimicrobial activity is common among benzothiazoles with electron-withdrawing groups (e.g., NO₂, CF₃) .
Biological Activity
6-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine is a compound of growing interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring. The trifluoroethoxy group enhances its solubility and bioactivity. Its molecular formula is CHFNS, with a molecular weight of approximately 239.24 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. A comparative study involving various benzothiazole compounds demonstrated that those with halogen substitutions exhibited significantly improved activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Benzothiazole Derivatives
| Compound | MIC against S. aureus (µg/mL) | MIC against E. faecalis (µg/mL) |
|---|---|---|
| 6-(Trifluoroethoxy)-1,3-benzothiazol-2-amine | 8 | 16 |
| Triclocarban (TCC) | 16 | 64 |
| Compound 2bB | 8 | 8 |
This table illustrates that this compound shows promising antibacterial activity superior to TCC against certain strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Benzothiazole derivatives are known for their anticancer properties. Research indicates that compounds containing the benzothiazole nucleus can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that derivatives with specific substitutions can effectively target breast and colon cancer cells.
Case Study: Antitumor Activity in Cell Lines
In vitro assays revealed that benzothiazole derivatives with electron-withdrawing groups exhibited enhanced cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to induce apoptosis in these cells was evaluated through assays measuring cell viability and apoptosis markers .
Anticonvulsant Activity
The anticonvulsant effects of benzothiazole derivatives have also been explored. A study investigated the impact of 2-amino-benzothiazole on excitatory neurotransmission, revealing its potential to modulate neurotransmitter release in animal models.
The compound was shown to antagonize excitatory amino acid-induced increases in cyclic guanosine monophosphate (cGMP), suggesting a mechanism that could contribute to its anticonvulsant properties. This finding aligns with other reports indicating that similar benzothiazole derivatives can mitigate seizure activity in rodent models .
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-(2,2,2-Trifluoroethoxy)-1,3-benzothiazol-2-amine?
Answer:
The synthesis typically involves two key steps:
Core Benzothiazole Formation : React aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (0–10°C) to form the benzothiazole-2-amine core .
Trifluoroethoxy Substitution : Introduce the trifluoroethoxy group via nucleophilic substitution. For example, react 6-hydroxybenzothiazol-2-amine with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C .
Optimization Tip : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water mixtures) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and trifluoroethoxy group signals (δ 4.3–4.7 ppm for -OCH₂CF₃; δ -60 to -70 ppm for CF₃ in 19F NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₉H₆F₃N₂OS) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Inhalation/Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .
- Waste Disposal : Neutralize acidic byproducts (e.g., HBr from bromine reactions) before disposal .
Advanced: How can researchers optimize regioselectivity during trifluoroethoxy substitution?
Answer:
- Solvent Effects : Use DMF to enhance nucleophilicity of the hydroxyl group in 6-hydroxybenzothiazol-2-amine .
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
- Temperature Control : Maintain 80–100°C to avoid side reactions (e.g., over-alkylation) .
Validation : Compare HPLC retention times of products with known standards .
Advanced: How to resolve contradictions in reported biological activity data for benzothiazole derivatives?
Answer:
- Structural Confounders : Compare substituent effects. For example, trifluoroethoxy (electron-withdrawing) vs. methoxy (electron-donating) groups may alter bioactivity .
- Assay Variability : Standardize in vitro assays (e.g., fixed cell lines, incubation times) to minimize variability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes .
Advanced: What strategies validate the stability of this compound under physiological conditions?
Answer:
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–48 hours and analyze degradation via LC-MS .
- Metabolic Profiling : Use liver microsome assays to identify metabolites (e.g., oxidative cleavage of the trifluoroethoxy group) .
- Thermal Stability : Perform DSC/TGA to determine decomposition temperatures .
Advanced: How to design analogs to enhance solubility without compromising bioactivity?
Answer:
- Polar Substituents : Introduce sulfonate (-SO₃H) or tertiary amine groups at the 4-position of the benzothiazole ring .
- Prodrug Approach : Link the amine group to a phosphate ester for improved aqueous solubility .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
